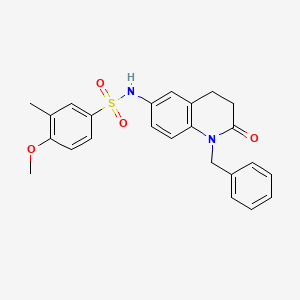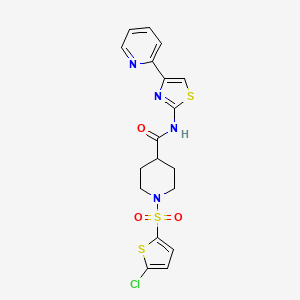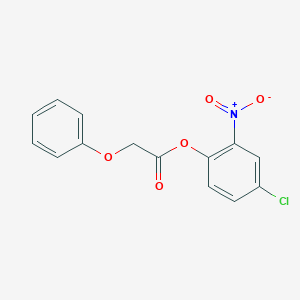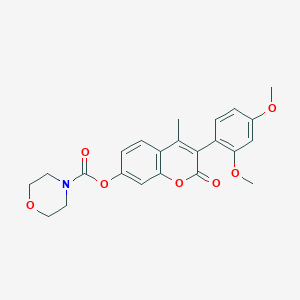![molecular formula C18H16FN3O2S B2691378 Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate CAS No. 688355-62-6](/img/structure/B2691378.png)
Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinone derivatives are a class of compounds that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolinones can be synthesized through a variety of methods. For instance, one efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
In the title molecule, the dihedral angle between the fluoro-substituted benzene ring and the pyrimidinone ring is 52.34°, while the dihedral angle between the fused benzene ring and the pyrimidinone ring is 3.30° .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions. For example, the reaction of 2-substituted benzoxazinone with ethyl-2-amino-4-thiazoleacetate yielded ethyl-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetate .Scientific Research Applications
Anti-Cancer Applications
The synthesis of bioactive quinazolin-4(3H)-one derivatives, including compounds structurally related to Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate, has shown significant antitumor activity against various human tumor cell lines, such as melanoma, ovarian, renal, prostate, breast, and colon cancer cells. These compounds exhibit antitumor activities, in some cases, even surpassing the reference drug 5-fluorouracil, underscoring their potential in cancer treatment research (El-Badry, El-hashash, & Al-Ali, 2020).
Antibacterial and Antifungal Applications
New derivatives of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]-quinazolin-5,1′-cyclohexane]-4(6H)-ones, related to the ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate structure, have been synthesized and shown to exhibit high anti-monoamine oxidase and antitumor activity. Their structure allows for significant applications in combating bacterial and fungal infections (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Synthesis and Chemical Structure Analysis
An efficient synthesis strategy for a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one provides insights into the structural analysis of such compounds. This synthesis method, characterized by its simplicity and high conversion rate, offers a pathway to creating derivatives with potential applications in microbial resistance studies and the development of new pharmaceutical agents (Geesi, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-24-16(23)11-25-18-21-15-6-4-3-5-14(15)17(22-18)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVMXAMBXGVRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)


![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)






